(3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid
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Overview
Description
(3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid is a chiral amino acid derivative that features an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylimidazole and a suitable amino acid precursor.
Formation of the Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the amino acid precursor and 1-methylimidazole under acidic or basic conditions.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (3R)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced imidazole derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or neutral conditions.
Major Products
The major products formed from these reactions include various substituted and functionalized imidazole derivatives, which can be further utilized in different applications.
Scientific Research Applications
(3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in enzyme catalysis and as a potential inhibitor of specific enzymes.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting various diseases.
Industry: The compound is used in the development of novel materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing the activity of enzymes and other biological molecules. The compound’s effects are mediated through pathways involving these molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Histidine: An essential amino acid with an imidazole side chain, similar in structure to (3R)-3-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid.
Imidazole-4-acetic acid: A metabolite of histamine with a similar imidazole ring structure.
1-Methylimidazole: A simple imidazole derivative used in various chemical reactions.
Uniqueness
This compound is unique due to its chiral nature and specific substitution pattern on the imidazole ring. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
(3R)-3-amino-3-(1-methylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-10-3-6(9-4-10)5(8)2-7(11)12/h3-5H,2,8H2,1H3,(H,11,12)/t5-/m1/s1 |
InChI Key |
IIRNBVRPIRIGBB-RXMQYKEDSA-N |
Isomeric SMILES |
CN1C=C(N=C1)[C@@H](CC(=O)O)N |
Canonical SMILES |
CN1C=C(N=C1)C(CC(=O)O)N |
Origin of Product |
United States |
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